3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The specific molecular structure of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” is not provided in the sources retrieved .Chemical Reactions Analysis
The chemical reactions involving “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not specified in the sources retrieved .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. The specific physical and chemical properties of “3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride” are not provided in the sources retrieved .Scientific Research Applications
Conducting Polymers
Research has explored derivatives of pyrrole, such as bis(pyrrol-2-yl) arylenes, for their applications in conducting polymers. These derivatives show low oxidation potentials, leading to stable conducting forms of the polymers. Electropolymerization of these monomers yields polymers with potential applications in electronics and materials science due to their electrical conductivity and stability (Sotzing et al., 1996).
Organic Catalysis
A derivative similar to the compound of interest has been used as a chiral organocatalyst for asymmetric Michael addition reactions, demonstrating the compound's potential in facilitating high-yield and enantioselective chemical processes. This application underscores its role in synthetic organic chemistry and the development of novel pharmaceuticals (Cui Yan-fang, 2008).
Photoreaction Studies
Studies on the photoreaction of naphthalene with pyrrole have provided insights into the reaction mechanisms and product formations under UV light, relevant for understanding chemical processes in photochemistry and the development of photoresponsive materials (J. Mccullough et al., 1972).
Material Sciences
Pyrrolo–perylene derivatives have been synthesized and evaluated for their application as organic semiconductors in thin film transistors, highlighting the compound's relevance in the development of electronic devices and optoelectronic materials (K. Park et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-naphthalen-1-yl-2,5-dihydro-1H-pyrrole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-8,15H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOBZPHGKLVRSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CN1)C2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-1-yl)-2,5-dihydro-1H-pyrrole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.